3,3-Dithiodipyridine dihydrochloride
Overview
Description
3,3-Dithiodipyridine dihydrochloride is a chemical compound with the molecular formula C10H10Cl2N2S2 and a molecular weight of 29324This compound is characterized by its crystalline form, which is soluble in water and has a melting point of 183°C .
Preparation Methods
3,3-Dithiodipyridine dihydrochloride can be synthesized from 3-pyridinesulfonyl chloride and sodium sulfite. The reaction involves the formation of the disulfide bond between two pyridine rings. The detailed synthetic route is as follows:
Starting Materials: 3-pyridinesulfonyl chloride and sodium sulfite.
Reaction Conditions: The reaction is typically carried out in an aqueous medium.
Procedure: The 3-pyridinesulfonyl chloride is reacted with sodium sulfite to form the disulfide bond, resulting in the formation of 3,3-dithiodipyridine.
Chemical Reactions Analysis
3,3-Dithiodipyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3,3-Dithiodipyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: The compound is used in biochemical studies to investigate the role of disulfide bonds in protein structure and function.
Mechanism of Action
The mechanism of action of 3,3-dithiodipyridine dihydrochloride involves the formation and cleavage of disulfide bonds. The compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide bonds. This interaction can affect the structure and function of proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
3,3-Dithiodipyridine dihydrochloride can be compared with other disulfide-containing compounds such as:
3,3’-Dithiodipropionic acid: Similar in structure but contains a propionic acid group instead of pyridine rings.
Cystine: A naturally occurring amino acid with a disulfide bond between two cysteine molecules.
Dithiothreitol: A reducing agent commonly used in biochemistry to cleave disulfide bonds.
Uniqueness
Properties
IUPAC Name |
3-(pyridin-3-yldisulfanyl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2.2ClH/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10;;/h1-8H;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZAQXZMVHIPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SSC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968587 | |
Record name | 3,3'-Disulfanediyldipyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-45-4 | |
Record name | 3,3-Dithiodipyridine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Disulfanediyldipyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-DITHIODIPYRIDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/714JES9J92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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